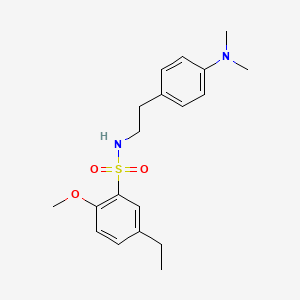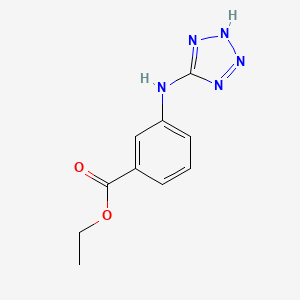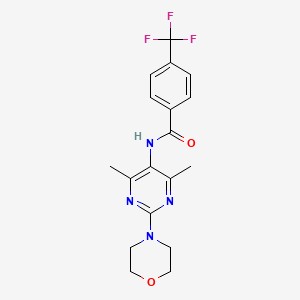![molecular formula C14H15Cl2N3OS B2484542 2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine CAS No. 338955-57-0](/img/structure/B2484542.png)
2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy, dimethylamine, and dichlorobenzyl sulfanyl groups
Preparation Methods
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by reacting appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the methoxy group: This step involves the methoxylation of the pyrimidine ring using methanol and a suitable catalyst.
Attachment of the dimethylamine group: This can be done through a nucleophilic substitution reaction using dimethylamine.
Addition of the dichlorobenzyl sulfanyl group: This final step involves the reaction of the intermediate compound with 2,4-dichlorobenzyl chloride in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the pyrimidine ring or the dichlorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine can be compared with other similar compounds, such as:
2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide: This compound has a similar dichlorobenzyl sulfanyl group but differs in the rest of its structure, leading to different chemical and biological properties.
2-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: This compound contains an oxadiazole ring instead of a pyrimidine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-19(2)13-12(20-3)7-17-14(18-13)21-8-9-4-5-10(15)6-11(9)16/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYCUHFRXSWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1OC)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
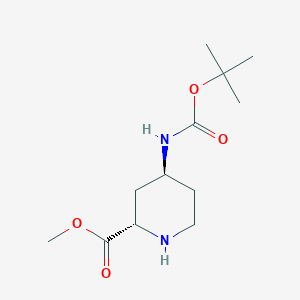
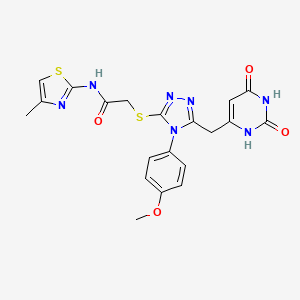
![5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)
![4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B2484468.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)
![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)
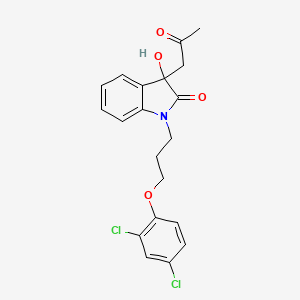
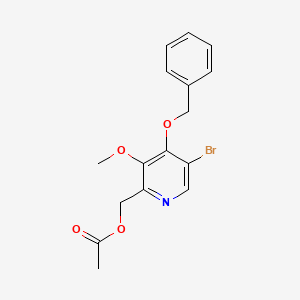

![8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484475.png)
![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)
